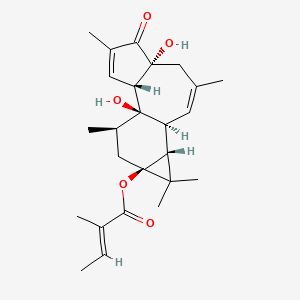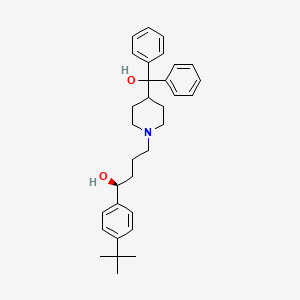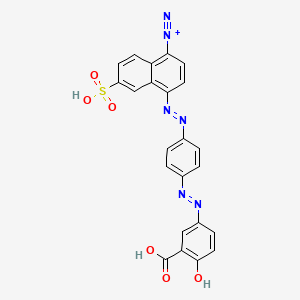
1-Naphthalenediazonium, 4-((4-((3-carboxy-4-hydroxyphenyl)azo)phenyl)azo)-6-sulfo-, inner salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthalenediazonium, 4-((4-((3-carboxy-4-hydroxyphenyl)azo)phenyl)azo)-6-sulfo-, inner salt is a complex organic compound known for its vibrant color properties and applications in various scientific fields. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. The compound’s structure includes a naphthalene ring, diazonium group, and sulfonate group, making it a versatile molecule in both research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenediazonium, 4-((4-((3-carboxy-4-hydroxyphenyl)azo)phenyl)azo)-6-sulfo-, inner salt typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 1-naphthylamine in the presence of nitrous acid, forming the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-((3-carboxy-4-hydroxyphenyl)azo)phenyl)azo)-6-sulfo- to form the final product. This reaction is usually carried out in an acidic medium to ensure the stability of the diazonium ion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Naphthalenediazonium, 4-((4-((3-carboxy-4-hydroxyphenyl)azo)phenyl)azo)-6-sulfo-, inner salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The diazonium group can participate in substitution reactions, replacing the diazonium group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like water, alcohols, and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
1-Naphthalenediazonium, 4-((4-((3-carboxy-4-hydroxyphenyl)azo)phenyl)azo)-6-sulfo-, inner salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Employed in staining techniques for microscopy due to its vibrant color properties.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mecanismo De Acción
The compound exerts its effects primarily through its azo groups, which can undergo various chemical transformations. The molecular targets and pathways involved include:
Binding to Proteins: The compound can bind to proteins, altering their structure and function.
Interference with Cellular Processes: It can interfere with cellular processes by interacting with nucleic acids and other biomolecules.
Comparación Con Compuestos Similares
1-Naphthalenediazonium, 4-((4-((3-carboxy-4-hydroxyphenyl)azo)phenyl)azo)-6-sulfo-, inner salt is unique due to its specific structural features and properties. Similar compounds include:
1-Naphthalenediazonium, 4-((4-((3-carboxy-4-hydroxyphenyl)azo)phenyl)azo)-2-methoxy-, sulfate: Similar structure but with a methoxy group.
4-((3-Carboxy-4-hydroxyphenyl)azo)-2-methoxy-1-naphthalenediazonium: Another similar compound with slight variations in the substituents.
These compounds share some properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Propiedades
Número CAS |
72152-91-1 |
|---|---|
Fórmula molecular |
C23H15N6O6S+ |
Peso molecular |
503.5 g/mol |
Nombre IUPAC |
4-[[4-[(3-carboxy-4-hydroxyphenyl)diazenyl]phenyl]diazenyl]-6-sulfonaphthalene-1-diazonium |
InChI |
InChI=1S/C23H14N6O6S/c24-25-20-8-9-21(18-12-16(36(33,34)35)6-7-17(18)20)29-27-14-3-1-13(2-4-14)26-28-15-5-10-22(30)19(11-15)23(31)32/h1-12H,(H2-,26,29,30,31,32,33,34,35)/p+1 |
Clave InChI |
OHNDZVRWVYWFQR-UHFFFAOYSA-O |
SMILES canónico |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)O)N=NC3=C4C=C(C=CC4=C(C=C3)[N+]#N)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



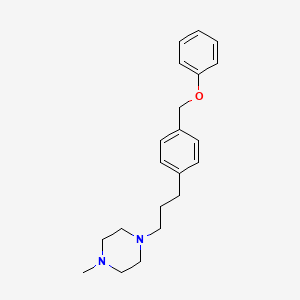
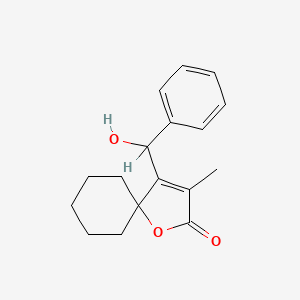
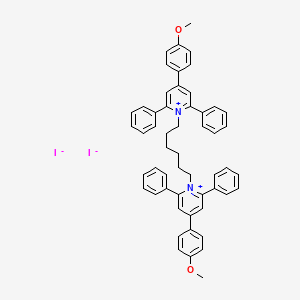

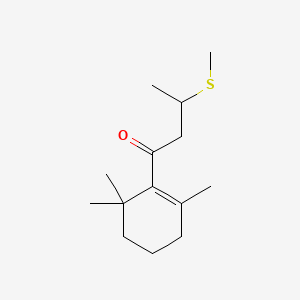
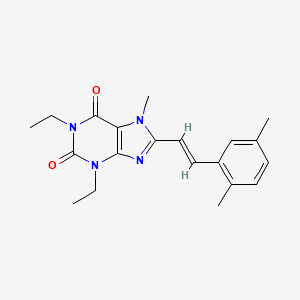

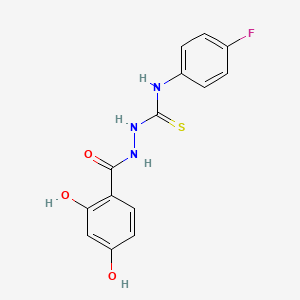
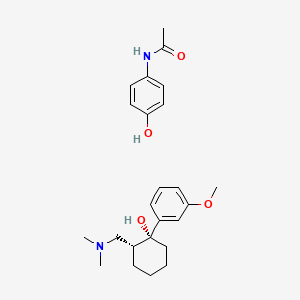
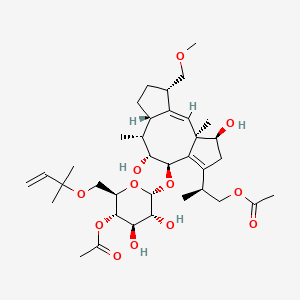
![1-methyl-5-[3-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]indole](/img/structure/B12768846.png)
